

# Application Note: Quantification of Ceftriaxone Impurity C in Pharmaceutical Formulations

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                       |
|----------------|-------------------------------------------------------|
| Compound Name: | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione |
| Cat. No.:      | B193997                                               |

[Get Quote](#)

AN-CTX-IMP-C-001

## Abstract

This application note provides a detailed methodology for the quantitative determination of Ceftriaxone Impurity C (Thiotriazinone) in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ceftriaxone. The method is designed to be accurate, precise, and robust for its intended purpose.

## Introduction

Ceftriaxone is a widely used third-generation cephalosporin antibiotic.<sup>[1]</sup> Like other  $\beta$ -lactam antibiotics, it is susceptible to degradation, leading to the formation of various impurities that can affect its safety and efficacy. Ceftriaxone Impurity C, chemically known as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known degradation product formed through the hydrolysis of the C-3 side chain of the Ceftriaxone molecule.<sup>[2][3]</sup> Its presence and quantity in pharmaceutical formulations must be carefully monitored to ensure product quality and patient safety. This document outlines a validated HPLC method for the reliable quantification of this critical impurity.

## Experimental

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Diode Array Detector (DAD).
- Chromatography Column: A C18 reverse-phase column is predominantly used.<sup>[4]</sup> A common specification is a Waters Xterra RP-18 (5 µm, 250x4.6 mm).<sup>[5]</sup>
- Chemicals and Reagents:
  - Ceftriaxone Sodium Reference Standard
  - Ceftriaxone Impurity C Reference Standard
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC grade/Milli-Q)
  - Phosphoric Acid (for pH adjustment)
  - Triethylamine (for mobile phase modification)<sup>[6]</sup>
  - Potassium Phosphate Monobasic
  - Sodium Hydroxide

The following chromatographic conditions are a synthesis of commonly employed methods for the analysis of Ceftriaxone and its impurities.

| Parameter            | Condition                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column               | C18, 250 mm x 4.6 mm, 5 µm particle size                                                                                                                                                                                                                                                                                                                                                                                                                                       |
| Mobile Phase         | A mixture of a buffer and an organic modifier. A common mobile phase consists of a phosphate buffer and methanol or acetonitrile. For example, a gradient elution with KH <sub>2</sub> PO <sub>4</sub> (pH 7.5) and methanol can be used. <sup>[7]</sup> An alternative isocratic system could be a buffer:methanol (90:10 v/v) mixture with the buffer prepared by mixing 5mL of glacial acetic acid in 1000mL of water with 0.94g of 1-Hexane sulphonic acid. <sup>[8]</sup> |
| Flow Rate            | 1.0 mL/min <sup>[7][8]</sup>                                                                                                                                                                                                                                                                                                                                                                                                                                                   |
| Detection Wavelength | 254 nm or 260 nm <sup>[4][6][8]</sup>                                                                                                                                                                                                                                                                                                                                                                                                                                          |
| Injection Volume     | 20 µL <sup>[4][6]</sup>                                                                                                                                                                                                                                                                                                                                                                                                                                                        |
| Column Temperature   | Ambient or controlled at 30 °C <sup>[6]</sup>                                                                                                                                                                                                                                                                                                                                                                                                                                  |
| Run Time             | Approximately 15-20 minutes to ensure elution of all impurities. <sup>[7]</sup>                                                                                                                                                                                                                                                                                                                                                                                                |

- Diluent: A mixture of the mobile phase components is often used as the diluent to ensure compatibility. For instance, a 50:50 v/v mixture of the aqueous and organic phases can be employed.<sup>[7]</sup>
- Standard Stock Solution (Ceftriaxone Impurity C): Accurately weigh about 10 mg of Ceftriaxone Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
- Standard Solution: Further dilute the stock solution to a working concentration, for example, 10 µg/mL.
- Sample Solution (Pharmaceutical Formulation):

- Accurately weigh a quantity of the pharmaceutical formulation (e.g., powder for injection) equivalent to 100 mg of Ceftriaxone.[5]
- Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.
- Sonicate for 15 minutes to ensure complete dissolution.[8]
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45  $\mu$ m syringe filter before injection.[8]

## Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

| Validation Parameter          | Typical Acceptance Criteria and Findings                                                                                                                                                                                                |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Linearity                     | A linear relationship between concentration and peak area should be established. For example, a linear response in the concentration range of 0.2-20 µg/mL with a correlation coefficient ( $r^2$ ) of $\geq 0.999$ . <sup>[4][5]</sup> |
| Accuracy                      | The accuracy of the method can be assessed through recovery studies. Spiked samples at different concentration levels (e.g., 50%, 100%, 150%) should yield recoveries between 80-115%. <sup>[9]</sup>                                   |
| Precision                     | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The Relative Standard Deviation (RSD) for replicate injections should be less than 5.0%. <sup>[9]</sup>                       |
| Limit of Detection (LOD)      | The lowest concentration of the analyte that can be detected. For example, 74.56 ng/mL. <sup>[7]</sup>                                                                                                                                  |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For example, 225.9 ng/mL. <sup>[7]</sup>                                                                                         |
| Specificity                   | The method should be able to resolve the peak of Impurity C from Ceftriaxone and other potential impurities.                                                                                                                            |
| Robustness                    | The method's performance should be evaluated by making small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.                                                                                     |

## Data Presentation

The quantitative data for Ceftriaxone Impurity C should be presented in a clear and structured format.

Table 1: System Suitability Parameters

| Parameter              | Acceptance Criteria                       |
|------------------------|-------------------------------------------|
| Tailing Factor (T)     | $T \leq 2.0$                              |
| Theoretical Plates (N) | $N \geq 2000$                             |
| Resolution (Rs)        | $Rs > 2.0$ (between adjacent peaks)       |
| RSD of Peak Area       | $\leq 2.0\%$ (for 6 replicate injections) |

Table 2: Quantification of Ceftriaxone Impurity C in a Sample Batch

| Sample ID | Batch No. | Impurity C Peak Area | Concentration ( $\mu\text{g/mL}$ ) | % Impurity C (w/w) |
|-----------|-----------|----------------------|------------------------------------|--------------------|
| Sample 1  | B-001     | Data                 | Data                               | Data               |
| Sample 2  | B-001     | Data                 | Data                               | Data               |
| Sample 3  | B-002     | Data                 | Data                               | Data               |

## Experimental Protocols

- Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Prepare a system suitability solution containing Ceftriaxone and all relevant impurities, including Impurity C, at appropriate concentrations.<sup>[2]</sup>
- Inject the system suitability solution six times.
- Calculate the tailing factor, theoretical plates, resolution, and the RSD of the peak areas for Impurity C.

- Ensure that all system suitability parameters meet the acceptance criteria before proceeding with sample analysis.
- Prepare the standard and sample solutions as described in section 2.3.
- Inject the standard solution in duplicate to establish a response factor.
- Inject each sample solution in duplicate.
- Integrate the peak corresponding to Impurity C in each chromatogram.
- Calculate the concentration of Impurity C in the sample solutions using the peak areas and the response factor from the standard solution.
- Calculate the percentage of Impurity C in the pharmaceutical formulation relative to the labeled amount of Ceftriaxone.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Degradation pathway of Ceftriaxone to Impurity C.

Caption: Workflow for the quantification of Ceftriaxone Impurity C.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. CN112798705A - Method for detecting impurities of ceftriaxone sodium polymer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: Quantification of Ceftriaxone Impurity C in Pharmaceutical Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193997#quantification-of-ceftriaxone-impurity-c-in-pharmaceutical-formulations>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)